REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][C:4]2[C:10](=O)[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.CC1C=CC(S([CH2:22][N+:23]#[C-])(=O)=O)=CC=1.C(O)C.CC([O-])(C)C.[K+]>COCCOC>[CH3:1][C:2]1[S:3][C:4]2[CH:10]([C:22]#[N:23])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1 |f:3.4|
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Name
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|
Quantity
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1.67 g
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Type
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reactant
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Smiles
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CC=1SC2=C(N1)CCCC2=O
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
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Name
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|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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To a stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction temperature between 5 and 10° C
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature for 30 minutes and at 30-45° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The precipitate (TosK) was removed by filtration
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Type
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WASH
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Details
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rinsed with DME
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Type
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CONCENTRATION
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Details
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The combined DME solutions were concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
CC=1SC2=C(N1)CCCC2C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |